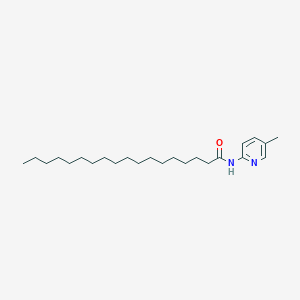![molecular formula C24H25N3O3 B11562030 N-(2-methoxy-5-methyl-phenyl)-3-[[2-(1-naphthyl)acetyl]hydrazono]butyramide](/img/structure/B11562030.png)
N-(2-methoxy-5-methyl-phenyl)-3-[[2-(1-naphthyl)acetyl]hydrazono]butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of the amine group to the aromatic ring.
Acylation Reactions: Formation of the acetamido group through acylation.
Condensation Reactions: Combining the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the imino group to an amine.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substituent, but typically involve nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE: Shares structural similarities but lacks the naphthalen-1-yl group.
N-(NAPHTHALEN-1-YL)ACETAMIDE: Contains the naphthalen-1-yl group but differs in other structural aspects.
Uniqueness
The unique combination of functional groups in (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}BUTANAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C24H25N3O3 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
(3E)-N-(2-methoxy-5-methylphenyl)-3-[(2-naphthalen-1-ylacetyl)hydrazinylidene]butanamide |
InChI |
InChI=1S/C24H25N3O3/c1-16-11-12-22(30-3)21(13-16)25-23(28)14-17(2)26-27-24(29)15-19-9-6-8-18-7-4-5-10-20(18)19/h4-13H,14-15H2,1-3H3,(H,25,28)(H,27,29)/b26-17+ |
Clé InChI |
UXOPRGIZPOOVPJ-YZSQISJMSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)CC2=CC=CC3=CC=CC=C32)/C |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)CC2=CC=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-2-oxo-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11561951.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11561965.png)
![2-[(4-nitrobenzyl)thio]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11561966.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B11561971.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561980.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11561986.png)
![2-(4-Propylphenoxy)-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11561994.png)
![2-benzyl-N'~1~,N'~3~-bis{(E)-[4-(octyloxy)phenyl]methylidene}propanedihydrazide](/img/structure/B11561999.png)
![4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11562002.png)
![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-phenylheptylidene]acetohydrazide](/img/structure/B11562005.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11562006.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11562007.png)
![3-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11562012.png)

